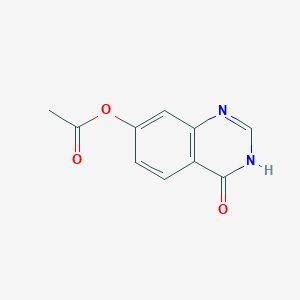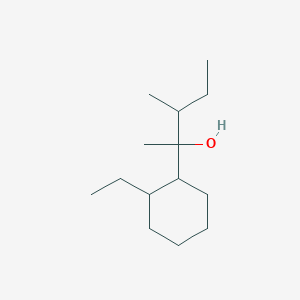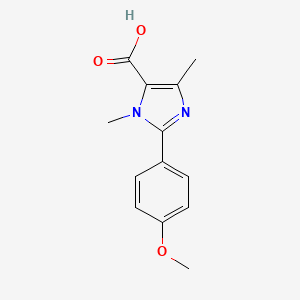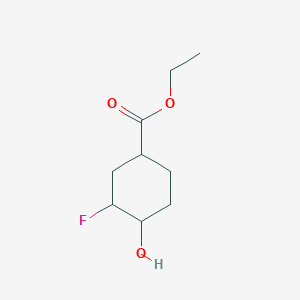
Ethyl (1R,3S,4S)-3-Fluoro-4-hydroxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the desired position.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be done using acid catalysts like sulfuric acid or through Fischer esterification.
Industrial Production Methods
In an industrial setting, the production of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to control reaction conditions precisely, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-fluoro-4-oxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl (1r,3s,4s)-3-amino-4-hydroxycyclohexane-1-carboxylate.
Scientific Research Applications
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl (1r,3s,4s)-3-chloro-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl (1r,3s,4s)-3-bromo-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl (1r,3s,4s)-3-iodo-4-hydroxycyclohexane-1-carboxylate: Similar structure but with an iodo group instead of a fluoro group.
The uniqueness of ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate lies in the presence of the fluoro group, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and iodo analogs .
Properties
IUPAC Name |
ethyl 3-fluoro-4-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBXIBMCBUPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
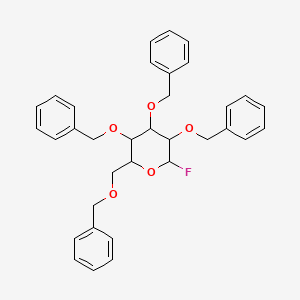
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
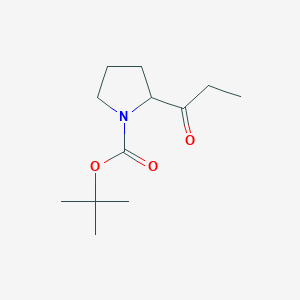
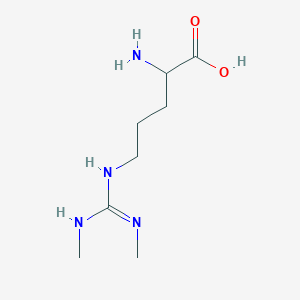
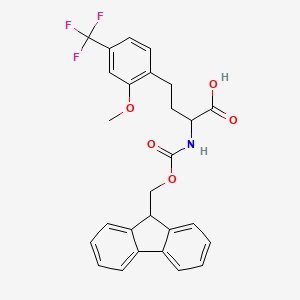
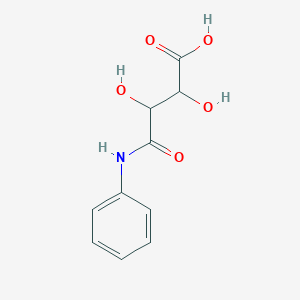
![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)
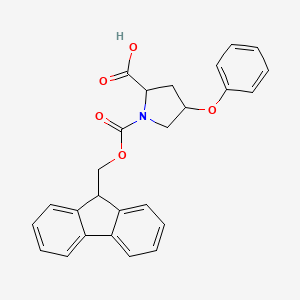
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)

